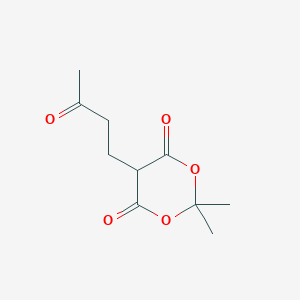
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(3-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione typically involves the alkylation and deformylation of precursor compounds. One common method includes the reaction of 2,2-dimethyl-3-hydroxymethylene-5-hydroxy-7-pentyl-4-chromone with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
作用機序
The mechanism by which 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione include other dioxane derivatives and compounds with similar functional groups, such as:
- 2,2-Dimethyl-5-hydroxy-3-(3-oxobutyl)-7-pentyl-4-chromone
- Other dioxane-based compounds with varying substituents
Uniqueness
What sets 2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione apart is its specific combination of functional groups and its potential reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and develop innovative products.
特性
CAS番号 |
90734-82-0 |
|---|---|
分子式 |
C10H14O5 |
分子量 |
214.21 g/mol |
IUPAC名 |
2,2-dimethyl-5-(3-oxobutyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O5/c1-6(11)4-5-7-8(12)14-10(2,3)15-9(7)13/h7H,4-5H2,1-3H3 |
InChIキー |
OPAKERNVOIXBSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1C(=O)OC(OC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



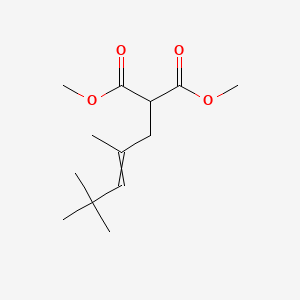
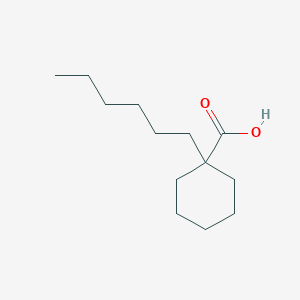
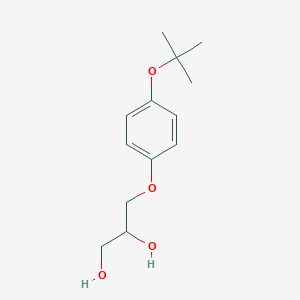
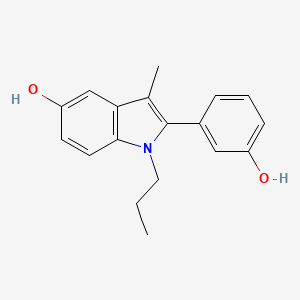
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
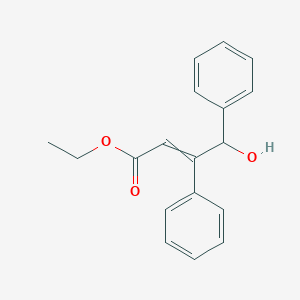
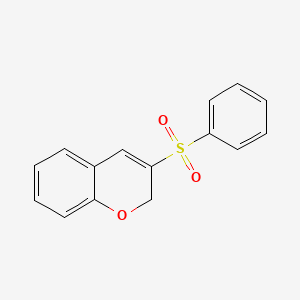
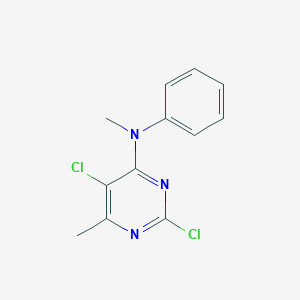
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
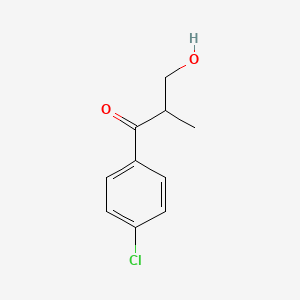

![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
